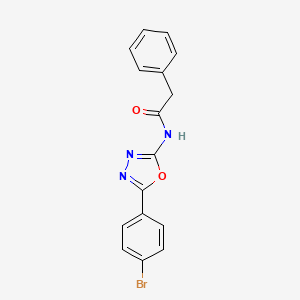

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The molecule also contains a bromophenyl group, which is a phenyl group (a ring of six carbon atoms, also known as a benzene ring) with a bromine atom attached .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the bromophenyl group, and the phenylacetamide group. Techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) could be used to analyze the structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The bromine atom on the bromophenyl group could potentially be reactive and could undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a bromine atom .Scientific Research Applications

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds : The 1,3,4-oxadiazole ring, found in various synthetic molecules, including N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide, exhibits a broad range of bioactivities due to its effective binding with different enzymes and receptors in biological systems. This interaction facilitates numerous therapeutic applications across medicinal chemistry. Research has highlighted the development of 1,3,4-oxadiazole-based compounds for treating ailments like cancer, fungal infections, bacterial infections, tuberculosis, inflammation, neuropathic pain, hypertension, histamine reactions, parasitic infections, obesity, viral infections, and more. This comprehensive review underscores the importance of 1,3,4-oxadiazole derivatives in developing new, active, and less toxic medicinal agents (Verma et al., 2019).

Pharmacological Properties and Drug Development

Significance in New Drug Development : The oxadiazole core, specifically the 1,3,4-oxadiazole moiety, plays a crucial role in the structural design of new pharmaceuticals. It acts as a surrogate for carboxylic acids, carboxamides, and esters, displaying a wide range of pharmacological properties. The derivatives have been noted for their antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic activities, among others. This versatility makes 1,3,4-oxadiazole compounds significant for the development of new drug candidates, showing efficacy across multiple disease states with reduced toxicity concerns (Rana, Salahuddin, & Sahu, 2020).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,3,4-oxadiazoles, have been shown to exhibit a wide range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Mode of Action

It is known that 1,3,4-oxadiazole derivatives can interact with various biological targets due to their heterocyclic nature . The presence of two nitrogen atoms and one oxygen atom in the five-membered heterocyclic ring of 1,3,4-oxadiazoles may allow for various interactions with biological targets .

Biochemical Pathways

It is known that 1,3,4-oxadiazole derivatives can affect various biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

The presence of the 1,3,4-oxadiazole moiety in the compound may influence its pharmacokinetic properties .

Result of Action

It is known that 1,3,4-oxadiazole derivatives can have various effects at the molecular and cellular level due to their broad spectrum of biological activities .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially influence the action of such compounds .

Safety and Hazards

Future Directions

The future research directions for this compound could include further studies to fully elucidate its synthesis, structure, reactivity, and potential applications. If it’s intended to be a drug, studies could also focus on its pharmacological properties, including its mechanism of action, efficacy, and safety profile .

properties

IUPAC Name |

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O2/c17-13-8-6-12(7-9-13)15-19-20-16(22-15)18-14(21)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVLZVCSLRRHBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-({3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2691320.png)

![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2691321.png)

![1-[(5-Bromopyrazin-2-yl)methyl]-3-(4-methylcyclohexyl)urea](/img/structure/B2691324.png)

![3-chloro-2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-5-(trifluoromethyl)pyridine](/img/structure/B2691333.png)

![(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile](/img/structure/B2691335.png)

![N-(2-methoxy-5-methylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2691338.png)

![N-(2,4-dimethylphenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2691339.png)